![molecular formula C18H15FN2O2 B2845833 N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1209807-46-4](/img/structure/B2845833.png)
N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The specific compound you mentioned would have additional functional groups attached to this ring.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various bioactive compounds . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” has a molecular weight of 193.18 .Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
A study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the importance of heterocyclic analogues for improving metabolic stability. Such research underscores the potential of N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide analogues in developing potent and metabolically stable therapeutic agents (Stec et al., 2011).
Anticancer and Kinase Inhibitory Activities
Another significant application is found in the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. This study indicates that structural modifications on compounds similar to N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide can yield potent anticancer agents with specific kinase inhibition properties (Fallah-Tafti et al., 2011).
Novel Potential Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural similarities to N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, demonstrated antipsychotic-like profiles without dopamine receptor interaction, presenting a new avenue for antipsychotic drug development (Wise et al., 1987).
Anti-tumor Activities of Isoxazole Compounds
A study on the synthesis and anti-tumor activities of novel isoxazole compounds, which are structurally related to N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide, revealed that certain derivatives exhibit better anti-tumor activities, demonstrating the compound's potential in cancer research (Hao-fei, 2011).
Mechanism of Action
Target of Action
It is believed to work by inhibiting the activity of certain enzymes and receptors in the body .
Mode of Action
F5001-1569’s interaction with its targets results in a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain.
Biochemical Pathways
Result of Action
F5001-1569 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models . Additionally, F5001-1569 has been shown to inhibit the growth of cancer cells in vitro and in vivo . It also has antioxidant properties and may protect against oxidative stress .
Future Directions
properties
IUPAC Name |
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-9-5-4-8-15(16)17-10-14(21-23-17)11-18(22)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDXHCQUWRJYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide |
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